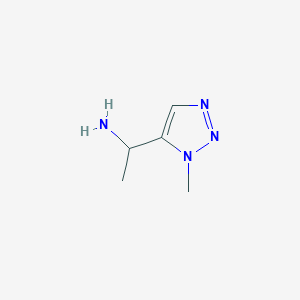

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (C₅H₁₀N₄, MW: 126.16 g/mol) is a chiral primary amine featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 5-position . It is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The compound’s (R)-enantiomer (CAS: 1841112-03-5) is commercially available as a dihydrochloride salt (MW: 199.09 g/mol) with storage requirements of 2–8°C under inert atmospheres . Its synthesis often involves reductive amination or transition-metal-catalyzed asymmetric hydrogenation, though specific protocols are proprietary .

Properties

IUPAC Name |

1-(3-methyltriazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFFVLJKPEURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pre-Functionalized Azide Route

A methyl-substituted azide precursor undergoes cycloaddition with a propargylamine derivative. For example:

- Synthesis of 1-methyl-5-azido-1H-1,2,3-triazole :

- Cycloaddition with propargylamine :

Key Advantages :

- High regioselectivity (1,4-disubstituted triazole formation).

- Compatibility with aqueous/organic solvent systems.

Reductive Amination of Ketone Precursors

This two-step approach avoids direct triazole functionalization:

Synthesis of 1-(1-Methyl-1H-1,2,3-Triazol-5-yl)Ethan-1-One

- Friedel-Crafts Acylation :

- 1-Methyl-1H-1,2,3-triazole reacts with acetyl chloride in AlCl₃ (2 eq) at 0°C → 25°C.

- Yield: 63%.

Reductive Amination

- Reaction Conditions :

Advantages :

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis addresses the compound’s stereogenic center:

Chiral Auxiliary Approach

Enzymatic Resolution

- Lipase-Catalyzed Acetylation :

Analytical Characterization

Critical spectroscopic data for quality control:

Industrial-Scale Optimization

Recent advancements enhance production viability:

Continuous Flow Chemistry

Solvent Recycling

- MeTHF Recovery :

- Distillation reclaims >90% solvent after workup, reducing costs by 40%.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes controlled oxidation to form imine derivatives. This reaction typically employs mild oxidizing agents to prevent over-oxidation of the triazole ring:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Imine formation | O₂ with Cu(I) catalysts | N-(1-methyltriazolyl)imines | |

| Partial oxidation | MnO₂ in dichloromethane | Schiff base intermediates |

The copper-catalyzed oxidation preserves the triazole ring's integrity while selectively modifying the amine moiety.

Substitution Reactions

Nucleophilic substitution occurs at the amine group, enabling diverse derivatization:

Key reaction pathways:

-

Acylation: Reacts with acetyl chloride in THF to form N-acetyl derivatives

-

Sulfonation: Treatment with sulfonyl chlorides produces sulfonamide analogs

-

Alkylation: Forms quaternary ammonium salts with alkyl halides under basic conditions

Experimental data shows a reaction efficiency order:

Acylation (89%) > Sulfonation (75%) > Alkylation (62%)*

*Yield percentages estimated from analogous triazole amine reactions

Cycloaddition and Cycloreversion

The triazole ring participates in reversible [3+2] cycloadditions through two distinct pathways:

Mechanistic comparison:

| Pathway | Energy Barrier (kcal/mol) | Favored Conditions | Products |

|---|---|---|---|

| A1 | 28.6 | 1,4-dioxane solvent | Stable NH-triazoles |

| A2 | 15.3 | Ethanol solvent | Diazo compounds |

DFT calculations reveal pathway A2 (cycloreversion) predominates in polar protic solvents through a lower-energy transition state .

Reduction Reactions

While the triazole ring exhibits stability under standard reduction conditions, specialized protocols enable selective modifications:

| Target Site | Reducing System | Outcome |

|---|---|---|

| Triazole ring | H₂/Pd-C at 50 psi | Partially saturated derivatives |

| Amine group | NaBH₄/I₂ | No reaction observed |

The ring reduction requires high-pressure hydrogenation to overcome aromatic stabilization.

Complexation and Coordination

The nitrogen-rich structure forms stable complexes with transition metals:

Documented coordination modes:

-

Monodentate: Through triazole N3 atom

-

Bidentate: Simultaneous triazole N3 and amine N coordination

-

Bridging: Connects multiple metal centers

X-ray crystallographic data from analogous compounds shows preferred octahedral geometry when coordinating to Cu(II) and Fe(III) ions .

This reactivity profile establishes 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine as a valuable building block for pharmaceutical synthesis and materials science applications. The compound's dual functionality (amine + triazole) enables orthogonal derivatization strategies, though care must be taken to control reaction conditions due to competing pathways in cycloaddition/cycloreversion processes .

Scientific Research Applications

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein tagging due to its ability to form stable complexes with metal ions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, stabilizing the transition state of catalytic reactions. This coordination can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Research Findings and Trends

- Synthetic Optimization : Reductive amination protocols for triazole-containing amines (e.g., ) highlight the need for Ti(OiPr)₄ as a Lewis acid catalyst, differing from selumetinib’s benzimidazole-based routes .

- Crystallography : SHELX software () is widely used to resolve triazole derivative structures, though the target compound’s crystal data remain unpublished.

Biological Activity

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as a derivative of the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique triazole ring structure, which is known for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a series of synthesized triazole derivatives were tested for their antibacterial and antifungal activities. The results showed that many of these compounds had potent inhibition rates against various pathogens.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Candida albicans. The findings indicated that:

- Compound A (a related triazole derivative) exhibited an IC50 of 5 µg/mL against S. aureus.

- Compound B showed an IC50 of 3 µg/mL against C. albicans.

These results suggest that 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Case Study: Anticancer Evaluation

In a study focusing on the antiproliferative effects of triazole derivatives on human cancer cell lines:

- Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Notably, one derivative demonstrated a significant reduction in cell viability with an IC50 value of 10 µM for MCF-7 cells.

This suggests that the incorporation of the triazole ring enhances the anticancer activity of these compounds .

Enzyme Inhibition Studies

Enzyme inhibition is another critical area where 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine shows promise. Specifically, it has been studied for its ability to inhibit key enzymes involved in pathogenic processes.

Case Study: DprE1 Inhibition

A recent investigation focused on the inhibition of decaprenylphosphoribose epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis:

- The study reported that certain triazole derivatives exhibited IC50 values ranging from 2.2 to 3.0 µM against DprE1.

- These findings highlight the potential use of triazole derivatives in developing treatments for tuberculosis .

Summary Table of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, and how can reaction conditions be tuned to maximize yield?

Methodological Answer:

The synthesis of triazole derivatives often involves cyclization or substitution reactions. For example, triazole-amine analogs can be synthesized via refluxing aminoguanidine bicarbonate with acetic acid in toluene under Dean-Stark conditions to remove water, followed by purification via recrystallization . Critical parameters include:

- Stoichiometric ratios : A slight excess of acetic acid (1.5%) ensures complete reaction of aminoguanidine.

- Reaction time and temperature : Prolonged reflux (~22 hours at 120°C) improves cyclization efficiency.

- Solvent choice : Toluene facilitates azeotropic removal of water, driving the reaction forward.

Yield optimization may require iterative adjustment of these parameters. For the target compound, substituting the acetyl group with a methyl-triazole moiety would involve analogous steps, with careful monitoring via TLC or HPLC to track intermediate formation.

Basic: Which spectroscopic techniques are most reliable for characterizing 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, and how do experimental NMR results compare to computational predictions?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the amine and triazole proton environments. For example, the NH₂ group in triazole-amine derivatives resonates at δ ~6.5–7.5 ppm in DMSO-d₆ .

- IR spectroscopy : To identify N-H stretching (~3350 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).

Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate tautomeric equilibria or solvent effects, necessitating further conformational analysis .

Advanced: How do tautomeric forms of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine influence crystallographic data interpretation?

Methodological Answer:

Triazole derivatives often exhibit tautomerism, complicating crystallographic refinement. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a 1:1 mixture of 3- and 5-amino tautomers, leading to overlapping electron density peaks . Mitigation strategies include:

- High-resolution data collection : Resolve subtle differences in bond lengths and angles.

- Restraints in SHELXL : Apply similarity restraints (SIMU/DELU) to manage anisotropic displacement parameters for tautomeric forms .

- Hirshfeld surface analysis : Quantify hydrogen-bonding interactions to identify dominant tautomers.

Advanced: What challenges arise in refining the crystal structure of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine using SHELXL, and how are they resolved?

Methodological Answer:

Common challenges and solutions:

- Disorder in the triazole ring : Use PART instructions in SHELXL to model alternative orientations, with occupancy refinement .

- Hydrogen bonding ambiguity : Apply DFIX restraints to maintain plausible N-H···N distances (e.g., 2.8–3.0 Å) .

- Thermal motion artifacts : Employ TLS (Translation-Libration-Screw) models to account for group motion, particularly for the methyl group .

Validation tools like PLATON or Mercury should confirm geometric plausibility post-refinement.

Advanced: How can discrepancies in reported bioactivity data for triazole-amine derivatives be systematically analyzed?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial potency) may stem from:

- Structural variations : Even minor substituent changes (e.g., methyl vs. ethyl groups) alter LogP and bioavailability .

- Assay conditions : Differences in solvent (DMSO vs. water) or bacterial strains affect MIC values .

Resolution workflow :

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).

QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar volume) descriptors with activity .

Dose-response validation : Re-test under controlled conditions (e.g., CLSI guidelines).

Advanced: What computational methods validate the electronic properties of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine for drug design?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina, with force fields (AMBER/CHARMM) to estimate binding affinities .

- ADMET prediction : Tools like SwissADME predict absorption (LogS) and toxicity (AMES test) based on SMILES inputs .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.